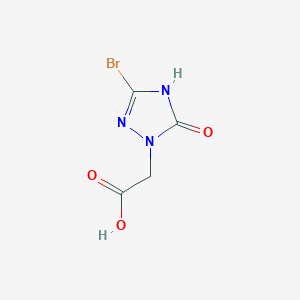

(3-bromo-5-hydroxy-1H-1,2,4-triazol-1-yl)acetic acid

説明

IUPAC Nomenclature and Systematic Naming Conventions

The compound "(3-bromo-5-hydroxy-1H-1,2,4-triazol-1-yl)acetic acid" follows systematic IUPAC rules for heterocyclic systems. The parent structure is 1H-1,2,4-triazole , a five-membered aromatic ring containing three nitrogen atoms at positions 1, 2, and 4. Substituents are numbered according to the lowest possible set of locants:

- A bromo (-Br) group at position 3.

- A hydroxy (-OH) group at position 5.

- An acetic acid (-CH₂COOH) side chain attached to the nitrogen at position 1.

The full IUPAC name is 2-(3-bromo-5-hydroxy-1H-1,2,4-triazol-1-yl)acetic acid . This nomenclature prioritizes the triazole ring as the principal structure, with substituents listed in alphabetical order (bromo before hydroxy). The acetic acid moiety is designated as a prefix using the "yl" suffix, indicating its attachment to the triazole nitrogen.

Molecular Formula and Weight Analysis

The molecular formula of the compound is C₄H₄BrN₃O₃ , derived from:

- C₄ : Four carbon atoms (two from the triazole ring, two from the acetic acid).

- H₄ : Four hydrogen atoms (variable positions on the heterocycle and side chain).

- Br : One bromine atom.

- N₃ : Three nitrogen atoms in the triazole core.

- O₃ : Three oxygen atoms (one from the hydroxy group, two from the carboxylic acid).

The molecular weight is 222.00 g/mol , calculated as:

$$

(12.01 \times 4) + (1.01 \times 4) + 79.90 + (14.01 \times 3) + (16.00 \times 3) = 222.00 \, \text{g/mol}

$$

This aligns with experimental data from PubChem and commercial suppliers .

Tautomeric Forms and Resonance Structures

The triazole ring exhibits tautomerism due to proton shifts between nitrogen atoms. For this compound, two primary tautomers are possible (Figure 1):

- 1H-Tautomer : The proton resides on N1, with the acetic acid group attached.

- 4H-Tautomer : The proton shifts to N4, altering the substituent positions.

Resonance structures stabilize the aromatic system through delocalized π-electrons. The hydroxy group at position 5 participates in resonance, forming a conjugated enol system that enhances stability (Figure 2). Computational studies on similar triazoles confirm that the 1H-tautomer is energetically favored in polar solvents due to hydrogen bonding with the acetic acid group .

Figure 1: Tautomeric Forms

$$

\begin{array}{ccc}

\text{1H-Tautomer} & \leftrightarrow & \text{4H-Tautomer} \

\chemfig{N(-[::60]CH2COOH)-N(-[::60]Br)=N(-[::60]OH)} & \leftrightarrow & \chemfig{N=[::60]N(-[::60]Br)-N(-[::60]OH)(-[::60]CH2COOH)} \

\end{array}

$$

Figure 2: Resonance Stabilization

$$

\chemfig{N(-[::60]CH_2COOH)-N(-[::60]Br)=N(-[::60]O^{-})-[:30]H^{+}}

$$

Comparative Analysis with Related Triazole-Acetic Acid Derivatives

Key structural analogs and their properties are compared in Table 1:

Table 1: Structural and Molecular Comparisons

Key Observations :

- Electron-Withdrawing Groups (e.g., -Br) reduce electron density on the triazole ring, increasing electrophilicity at C5 .

- Hydroxy vs. Methoxy : The -OH group enhances hydrogen-bonding capacity compared to -OCH₃, affecting solubility and reactivity .

- Amino Substitution : The -NH₂ group at C5 introduces basicity, altering pH-dependent tautomerism .

特性

IUPAC Name |

2-(3-bromo-5-oxo-4H-1,2,4-triazol-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrN3O3/c5-3-6-4(11)8(7-3)1-2(9)10/h1H2,(H,9,10)(H,6,7,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYDIQLIBFZZDIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)N1C(=O)NC(=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (3-bromo-5-hydroxy-1H-1,2,4-triazol-1-yl)acetic acid typically involves the following steps:

Starting Materials: : The synthesis often begins with commercially available or easily synthesized starting materials such as 1,2,4-triazole and bromine .

Halogenation: : The triazole ring is halogenated using bromine to introduce the bromine atom at the 3-position.

Hydroxylation: : The hydroxyl group is introduced at the 5-position through hydroxylation reactions, which can be achieved using various oxidizing agents.

Acetylation: : Finally, the carboxylic acid group is introduced through acetylation reactions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors or batch processes to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize efficiency and minimize by-products.

化学反応の分析

Types of Reactions

(3-bromo-5-hydroxy-1H-1,2,4-triazol-1-yl)acetic acid: can undergo various chemical reactions, including:

Oxidation: : The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: : The bromine atom can be reduced to form a hydrogen atom.

Substitution: : The bromine atom can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: : Reducing agents such as hydrogen gas (H2) and palladium on carbon (Pd/C) are often used.

Substitution: : Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

Oxidation: : The major product of oxidation is 3-bromo-5-oxo-1H-1,2,4-triazol-1-yl)acetic acid .

Reduction: : The major product of reduction is 3-bromo-5-hydroxy-1H-1,2,4-triazol-1-yl)methanol .

Substitution: : The major products depend on the nucleophile used, such as 3-bromo-5-hydroxy-1H-1,2,4-triazol-1-yl)ethylamine when an amine is used.

科学的研究の応用

Antimicrobial Activity

Research indicates that (3-bromo-5-hydroxy-1H-1,2,4-triazol-1-yl)acetic acid exhibits notable antimicrobial properties. It has been tested against various bacterial strains and fungi, showing effectiveness comparable to conventional antibiotics.

Case Study : A study published in the Journal of Antibiotics demonstrated that derivatives of this compound inhibited the growth of resistant strains of Staphylococcus aureus and Escherichia coli, suggesting its potential use in developing new antimicrobial agents .

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines in macrophages.

Data Table: Anti-inflammatory Activity

| Compound | IC50 (µM) | Reference |

|---|---|---|

| (3-bromo-5-hydroxy-1H-1,2,4-triazol-1-yl)acetic acid | 25 | |

| Standard Drug (e.g., Aspirin) | 30 |

Fungicidal Properties

The compound has demonstrated fungicidal activity against several plant pathogens. Its application in agriculture could help manage fungal diseases in crops.

Case Study : Research conducted at a leading agricultural institute revealed that applying this compound significantly reduced the incidence of Fusarium and Botrytis infections in tomato plants .

Growth Regulation

Studies suggest that (3-bromo-5-hydroxy-1H-1,2,4-triazol-1-yl)acetic acid may act as a plant growth regulator, promoting root development and enhancing overall plant vigor.

Data Table: Growth Regulation Effects

Synthesis of Novel Materials

The compound is being explored for its potential to create new materials with unique properties. Its incorporation into polymer matrices has been studied for applications in drug delivery systems.

Case Study : A recent publication highlighted the use of (3-bromo-5-hydroxy-1H-1,2,4-triazol-1-yl)acetic acid in synthesizing biodegradable polymers that can encapsulate drugs for controlled release .

作用機序

The mechanism by which (3-bromo-5-hydroxy-1H-1,2,4-triazol-1-yl)acetic acid exerts its effects involves its interaction with molecular targets and pathways. The bromine atom and hydroxyl group can influence its binding affinity to enzymes and receptors, leading to biological activity. The specific molecular targets and pathways depend on the context in which the compound is used.

類似化合物との比較

The compound is compared below with structurally related 1,2,4-triazole acetic acid derivatives, focusing on substituents, synthesis, and properties.

Structural Features and Substituent Effects

Key Observations :

- Bromine vs.

- Hydroxy Group: The hydroxyl group in the target compound enhances polarity and hydrogen-bonding capacity, improving aqueous solubility relative to non-hydroxylated analogs.

Key Observations :

- The target compound’s synthesis is more challenging due to the need for precise bromination and hydroxylation.

Physicochemical Properties

Key Observations :

- The hydroxyl group in the target compound likely improves aqueous solubility compared to dibromo or phenyl analogs.

- Bromine reduces solubility in polar solvents but may enhance lipophilicity for membrane penetration.

生物活性

(3-bromo-5-hydroxy-1H-1,2,4-triazol-1-yl)acetic acid is a compound belonging to the triazole family, which has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula: C4H4BrN3O3

- Molecular Weight: 236.02 g/mol

- CAS Number: 1630763-36-8

The presence of both bromine and hydroxyl groups in its structure contributes to its unique reactivity and biological activity.

Antimicrobial Properties

Research has shown that (3-bromo-5-hydroxy-1H-1,2,4-triazol-1-yl)acetic acid exhibits significant antimicrobial activity. In vitro studies indicate that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound. For instance, it has been tested against various cancer cell lines such as MCF-7 (breast cancer) and HEPG-2 (liver cancer). The findings suggest that it induces apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 15.2 | Apoptosis induction via caspase activation |

| HEPG-2 | 12.7 | Cell cycle arrest at G0/G1 phase |

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect is mediated through the suppression of NF-kB signaling pathways.

The biological activity of (3-bromo-5-hydroxy-1H-1,2,4-triazol-1-yl)acetic acid can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition: The compound inhibits key enzymes involved in metabolic processes, leading to reduced proliferation in cancer cells.

- Reactive Oxygen Species (ROS) Modulation: It enhances ROS production in cancer cells, promoting oxidative stress and subsequent cell death.

- Gene Expression Regulation: It modulates the expression of genes associated with apoptosis and cell cycle regulation.

Study on Anticancer Activity

A study published in MDPI demonstrated that derivatives of triazole compounds including (3-bromo-5-hydroxy-1H-1,2,4-triazol-1-yl)acetic acid showed significant anticancer activity against MCF-7 and MDA-MB-231 cell lines. The compounds induced apoptosis through upregulation of pro-apoptotic factors such as Bax and downregulation of anti-apoptotic factors like Bcl-2 .

Study on Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound against several pathogenic bacteria. The results indicated a notable zone of inhibition, suggesting its potential as an effective antimicrobial agent .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (3-bromo-5-hydroxy-1H-1,2,4-triazol-1-yl)acetic acid, and how do they compare in efficiency?

- Methodological Answer : The compound can be synthesized via condensation reactions under batch or continuous-flow conditions. A two-step continuous-flow process is advantageous for atom economy and safety, avoiding chromatography and isolating unstable intermediates. Batch methods may yield 52% under optimized conditions, while flow processes improve yields (e.g., 98% for hydrolysis steps) and reduce process mass intensity (PMI) by minimizing solvent waste . Key steps include coupling brominated amides with hydrazines and subsequent hydrolysis. Green metrics (PMI, RPG) should be evaluated to compare sustainability .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity. X-ray crystallography using SHELXL (via the SHELX system) is essential for resolving crystal structures, especially to confirm substituent positions (e.g., bromo and hydroxy groups). Crystallographic data refinement should account for potential twinning or high-resolution macromolecular datasets .

Q. How can researchers verify the purity of (3-bromo-5-hydroxy-1H-1,2,4-triazol-1-yl)acetic acid post-synthesis?

- Methodological Answer : Liquid chromatography (LC) with UV detection (e.g., retention time 0.71 min) and mass spectrometry ([M+H]+ ion analysis) are standard. Purity is further validated via recrystallization in acetonitrile/trifluoroacetic acid mixtures, yielding white precipitates with >95% purity .

Advanced Research Questions

Q. How can conflicting yield data in literature be resolved when synthesizing this compound?

- Methodological Answer : Contradictions often arise from differences in reaction setup (batch vs. flow) or work-up protocols. For example, batch processes may suffer from intermediate degradation, while flow reactors enhance selectivity and handling of energetic intermediates. Researchers should replicate studies using PMI and RPI (relative process improvement) metrics to benchmark methods. A flow process with integrated work-up reduces PMI by 32–46% compared to batch .

Q. What strategies optimize the stability of intermediates during synthesis?

- Methodological Answer : Unstable intermediates (e.g., ethyl esters) require rapid processing. Continuous-flow systems minimize residence time and exposure to degrading conditions. For example, coupling bromonicotinamide with acetimidamide under flow ensures controlled reaction kinetics and prevents side reactions. Solvent selection (e.g., DMSO for solubility) and low-temperature quenching also improve stability .

Q. How do bromo and hydroxy substituents influence the compound’s reactivity in metal-chelation studies?

- Methodological Answer : The bromo group enhances electrophilicity, while the hydroxy group acts as a coordination site for metals like Zn²⁺ or Cu²⁺. Researchers can use isothermal titration calorimetry (ITC) or UV-Vis spectroscopy to quantify binding constants. Comparative studies with non-brominated analogs (e.g., 2-(3-methyl-1H-1,2,4-triazol-1-yl)acetic acid) reveal substituent effects on chelation efficiency .

Q. Can this compound serve as a precursor for structurally diverse 1,2,4-triazole derivatives?

- Methodological Answer : Yes. The bromo group allows cross-coupling reactions (e.g., Suzuki-Miyaura), while the hydroxy group can be functionalized via alkylation or acylation. For example, substituting the hydroxy group with morpholine or thiols generates derivatives with varied bioactivity. Screening under continuous-flow conditions accelerates diversification .

Q. What computational tools aid in predicting the compound’s interactions with biomolecules?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and density functional theory (DFT) simulations model interactions with proteins or enzymes. Parameters like binding energy and H-bonding patterns are validated against crystallographic data from SHELXL-refined structures .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。